molecular formula C21H30O12 B14893815 Anti-inflammatory agent 29

Anti-inflammatory agent 29

Cat. No.: B14893815
M. Wt: 474.5 g/mol
InChI Key: IYQBBHREUBVRNA-RHAOSNMYSA-N
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Description

Anti-inflammatory agent 29 is a compound known for its potent anti-inflammatory properties. It is part of a broader class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are widely used to alleviate pain, reduce inflammation, and lower fever. These agents work by inhibiting the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anti-inflammatory agent 29 typically involves a multi-step process. One common method includes the condensation of an aromatic aldehyde with an amine to form an imine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent-free reactions and reusable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Anti-inflammatory agent 29 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives that retain the core anti-inflammatory properties but may exhibit different pharmacokinetic profiles .

Scientific Research Applications

Anti-inflammatory agent 29 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Anti-inflammatory agent 29 involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • Ibuprofen
  • Aspirin
  • Naproxen
  • Diclofenac
  • Celecoxib

Uniqueness

Anti-inflammatory agent 29 is unique due to its specific molecular structure, which allows for selective inhibition of COX-2 over COX-1. This selectivity reduces the risk of gastrointestinal side effects commonly associated with nonselective NSAIDs .

Properties

Molecular Formula

C21H30O12

Molecular Weight

474.5 g/mol

IUPAC Name

1-[3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]propan-1-one

InChI

InChI=1S/C21H30O12/c1-3-11(23)10-4-5-12(29-2)13(6-10)32-19-17(26)16(25)15(24)14(33-19)7-30-20-18(27)21(28,8-22)9-31-20/h4-6,14-20,22,24-28H,3,7-9H2,1-2H3/t14-,15-,16+,17-,18+,19-,20-,21-/m1/s1

InChI Key

IYQBBHREUBVRNA-RHAOSNMYSA-N

Isomeric SMILES

CCC(=O)C1=CC(=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O

Origin of Product

United States

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